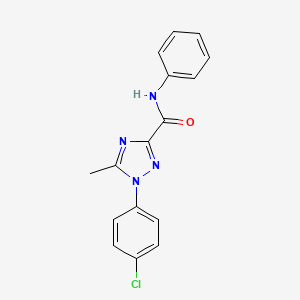
2-Chloro-5-isothiocyanatopyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridine derivatives, such as those related to 2-Chloro-5-isothiocyanatopyridine, often involves the conversion of amino-pyridine precursors. For instance, 2-Ethoxycarbonyl-3-isothiocyanatopyridine was prepared from 3-amino-2-ethoxycarbonylpyridine using the thiophosgene method. This compound was then converted with nucleophiles into various pyrido[3,2-d]pyrimidine derivatives, either directly or through intermediates like thiourethane .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex, with various substituents influencing the overall geometry. For example, in a related compound, the dihedral angles between the chloropyridyl rings and the central pyridine ring were found to be significant, indicating a non-planar structure. This structural information is crucial for understanding the reactivity and interaction of these molecules .
Chemical Reactions Analysis
Pyridine derivatives undergo nucleophilic substitution reactions, which are key to their chemical transformations. The kinetics of such reactions can be influenced by the substituents on the pyridine ring. For example, the reaction of 2-chloro-3,5-dinitropyridine with arylthiolates in methanol was studied, revealing a good Hammett correlation and suggesting an elimination-addition mechanism. This type of analysis helps in understanding the reactivity patterns of chloropyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and substituents. For instance, the ionic dissociation of chlorinated polythianes and their reactions with nucleophiles were studied, showing solvent-dependent behavior and providing insights into the reactivity of such compounds. The free energies of activation for these dissociations were also determined, offering a quantitative measure of their stability .
The supramolecular cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acid was synthesized, and its structure was characterized, revealing hydrogen bonding interactions that stabilize the crystal structure. Such studies are essential for understanding the solid-state properties and potential applications of these compounds .
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Methods : A study summarized the synthetic methods for related chloropyridines, highlighting the application of these compounds as intermediates in pharmaceuticals, agrochemicals, and herbicides (Li Zheng-xiong, 2004).
Characterization of Derivatives : Research on the synthesis and characterization of derivatives containing 2-chloropyridin-5-yl-methyl moiety has been conducted, demonstrating the versatility of chloropyridines in chemical reactions (B. S. Holla et al., 2004).
Solubility and Physical Properties
- Solubility Studies : The solubility of 2-chloro-5-chloromethylpyridine, a close analogue, in various solvents has been measured, providing essential data for industrial design and theoretical studies (Xiaohua Shi et al., 2010).
Medicinal Chemistry and Drug Design
- Antitumor Activity : Pyridinesulfonamide, a fragment similar to 2-Chloro-5-isothiocyanatopyridine, has been used in the synthesis of compounds with antitumor activity. The enantiomers of a derivative were studied for their effects on PI3Kα kinase and cancer cell inhibition (Zhixu Zhou et al., 2015).
Pesticide and Agrochemical Intermediates
- Pesticide Intermediates : A study focused on 2-Chloro-5-trichloromethylpyridine, an important intermediate in the synthesis of medicines and pesticides, exploring efficient separation and purification methods (Su Li, 2005).
Novel Reactions and Synthesis Techniques
Single-Molecule Magnet Behavior : Research on mononuclear Co(II) complexes using bis(imino)pyridine and isothiocyanate ligands has shown Single-Molecule Magnet (SMM) behavior, indicating potential applications in molecular electronics (T. Jurca et al., 2011).
Regiocontrolled Polyarylation : A study reported a new route for the synthesis of pentaarylpyridine, which could be useful for creating environment-sensitive probes (Christelle Doebelin et al., 2014).
Safety and Hazards
2-Chloro-5-isothiocyanatopyridine may cause respiratory irritation, allergy or asthma symptoms or breathing difficulties if inhaled. It can cause serious eye irritation and skin irritation. It is toxic if swallowed . In case of exposure, it is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to seek immediate medical attention .
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-5-isothiocyanatopyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-6-2-1-5(3-8-6)9-4-10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGZUQNKMJHXSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N=C=S)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-isothiocyanatopyridine | |
CAS RN |
323588-81-4 | |
| Record name | 2-chloro-5-isothiocyanatopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B3035431.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-ethanaminium chloride](/img/structure/B3035433.png)
![[(Z)-[5-Chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 4-chlorobutanoate](/img/structure/B3035436.png)
![[(Z)-[5-Chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] pentanoate](/img/structure/B3035437.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-hydroxy-2-cyclohexen-1-one](/img/structure/B3035443.png)
![2-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-3,5-pyridinedicarbonitrile](/img/structure/B3035445.png)
![5-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-methylthieno[2,3-c]isothiazol-4-amine](/img/structure/B3035446.png)

![5-[(4-chlorophenyl)sulfonyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3035448.png)
![Cyclohexyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B3035449.png)

![2-chloro-4-methylsulfonyl-N-[4-(phenylsulfanylmethyl)phenyl]benzamide](/img/structure/B3035452.png)
![3,5-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide](/img/structure/B3035453.png)